2-Amino-4-(4-fluorophenyl)thiophene-3-carbonitrile
Overview
Description
2-Amino-4-(4-fluorophenyl)thiophene-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with an amino group, a fluorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-fluorophenyl)thiophene-3-carbonitrile typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and ethyl cyanoacetate under reflux conditions. This process yields the desired compound through a Knoevenagel condensation followed by cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(4-fluorophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-fluorophenyl)thiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to downstream effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Amino-4-(4-fluorophenyl)thiophene-3-carbonitrile is unique due to its specific structural features. Similar compounds include:
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carbonitrile group.
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide: This compound has an amide group in place of the carbonitrile group.
2-Amino-4-(4-fluorophenyl)thiophene-3-sulfonic acid: This compound features a sulfonic acid group instead of the carbonitrile group.
These compounds share the thiophene and fluorophenyl moieties but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBBGMNVRDQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C#N)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230736 | |
Record name | 2-Amino-4-(4-fluorophenyl)-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519016-84-3 | |
Record name | 2-Amino-4-(4-fluorophenyl)-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519016-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(4-fluorophenyl)-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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